2-Naphthalenemethanol 2-Naphthalenemethanol (2-Naphthyl)methanol belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings (2-Naphthyl)methanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2-naphthyl)methanol is primarily located in the membrane (predicted from logP) (2-Naphthyl)methanol can be converted into 1, 2-dihydroxy-7-hydroxymethylnaphthalene.
(2-naphthyl)methanol is a naphthylmethanol that is methanol in which one of the methyl hydrogens has been replaced by a (2-naphthyl) group. It has a role as a xenobiotic metabolite and a mouse metabolite.
Brand Name: Vulcanchem
CAS No.: 1592-38-7
VCID: VC20830793
InChI: InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2
SMILES: C1=CC=C2C=C(C=CC2=C1)CO
Molecular Formula: C11H10O
Molecular Weight: 158.2 g/mol

2-Naphthalenemethanol

CAS No.: 1592-38-7

Cat. No.: VC20830793

Molecular Formula: C11H10O

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenemethanol - 1592-38-7

Specification

Description (2-Naphthyl)methanol belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings (2-Naphthyl)methanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2-naphthyl)methanol is primarily located in the membrane (predicted from logP) (2-Naphthyl)methanol can be converted into 1, 2-dihydroxy-7-hydroxymethylnaphthalene.
(2-naphthyl)methanol is a naphthylmethanol that is methanol in which one of the methyl hydrogens has been replaced by a (2-naphthyl) group. It has a role as a xenobiotic metabolite and a mouse metabolite.
CAS No. 1592-38-7
Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
IUPAC Name naphthalen-2-ylmethanol
Standard InChI InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2
Standard InChI Key MFGWMAAZYZSWMY-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)CO
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)CO
Melting Point 81.3 °C

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